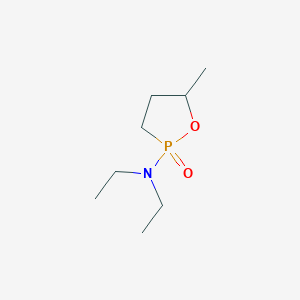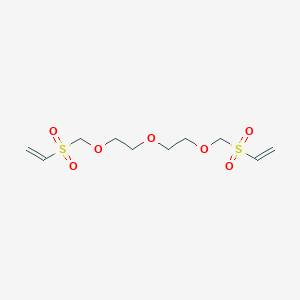
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene is a complex organic compound characterized by the presence of multiple oxygen and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene typically involves multi-step organic reactions. One common method includes the reaction of specific dithiols with oxalyl chloride under controlled conditions to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetraoxo-5-phenyl-(1,3)dithiane-4,6-dicarboxylic acid dimethyl ester
- 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Uniqueness
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
133095-04-2 |
|---|---|
Molekularformel |
C10H18O7S2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-(ethenylsulfonylmethoxy)-2-[2-(ethenylsulfonylmethoxy)ethoxy]ethane |
InChI |
InChI=1S/C10H18O7S2/c1-3-18(11,12)9-16-7-5-15-6-8-17-10-19(13,14)4-2/h3-4H,1-2,5-10H2 |
InChI-Schlüssel |
LDYFAEZIWHIBEM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)COCCOCCOCS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


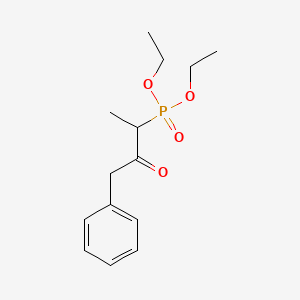
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
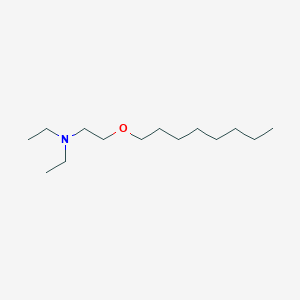
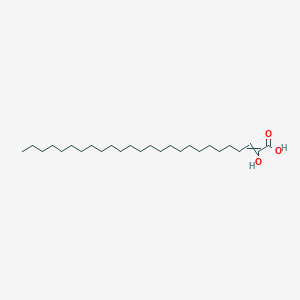
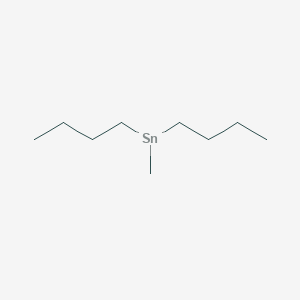

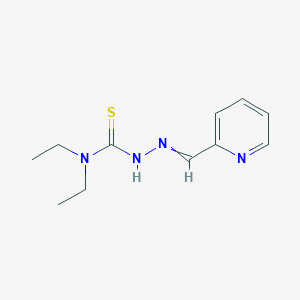
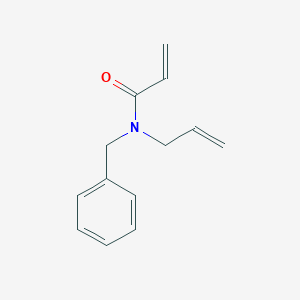

![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)


